6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H8N2. It features a fused ring system consisting of a pyrrole ring and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole derivative, which can be further purified and characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .
Industrial Production Methods: For large-scale production, a two-step process is often employed. The first step involves the formation of the bicyclic imidazole intermediate, followed by its functionalization through reactions with various electrophilic reagents. This method ensures high yields and is suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are typically employed under mild conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound’s stability and electrochemical properties make it suitable for use in electrolytes for fuel cells and batteries
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with various molecular targets and pathways. The compound’s fused ring system provides stability and protection to the reactive sites, allowing it to interact effectively with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its bioactive effects .
Comparison with Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde
- 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Comparison: Compared to these similar compounds, this compound is unique due to its specific fused ring structure, which provides enhanced stability and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, neuroprotective properties, and its potential as an anesthetic agent.
Chemical Structure and Properties
The compound features a fused pyrrolidine and imidazole ring system, which contributes to its unique chemical properties. The crystal structure reveals an envelope conformation of the pyrrolidine ring, which may influence its reactivity and interactions with biological targets .
Antibacterial and Antifungal Activity
Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for various derivatives range from 2 to 4 μg/mL , demonstrating strong efficacy against several bacterial strains including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii .
Table 1: Antimicrobial Activity of Selected Derivatives
Compound Name | MIC (μg/mL) | Target Organisms | Notes |
---|---|---|---|
Compound 6c | 2-4 | S. aureus, E. coli, K. pneumoniae | High hemolytic activity; low toxicity in vivo (LD50 > 2000 mg/kg) |
Compound 6b | 4 | A. baumannii | Effective against multiple strains |
Compound 10c | 8 | C. neoformans | Moderate activity |
The activity is influenced by the substitution patterns on the aromatic ring, with specific groups enhancing binding affinity and selectivity towards bacterial targets .
Neuroprotective Effects
Recent studies have indicated that certain derivatives of the compound may possess neuroprotective properties. Specifically, they act as partial agonists at the alpha(1A) adrenergic receptor, which is implicated in various central nervous system functions. These compounds exhibit favorable pharmacokinetic properties such as good membrane permeability without significant efflux by P-glycoprotein, making them promising candidates for CNS drug development .
Anesthetic Potential
The ability of these compounds to interact with central nervous system targets suggests potential applications as anesthetic agents. The specific mechanisms through which they exert these effects are still under investigation but may involve modulation of neurotransmitter systems or ion channels.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound derivatives:
- Study on Antimicrobial Activity : A comprehensive screening of synthesized derivatives demonstrated that most compounds exhibited significant antibacterial and antifungal activity with low cytotoxicity profiles in vitro. Notably, compound 6c showed broad-spectrum action but also raised concerns regarding hemolytic activity against human red blood cells .
- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of these compounds, revealing their potential as selective modulators for adrenergic receptors, which could lead to innovations in treating neurological disorders .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-3-5-8(6)4-1/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWETXQBHVRWLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439869 | |
Record name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59646-16-1 | |
Record name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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